2'-Demethylpiritrexim
Description
2'-Demethylpiritrexim is a structural analog of the antifolate agent piritrexim, which is known to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. The compound is characterized by the removal of a methyl group (-CH₃) from the 2' position of the parent molecule, altering its physicochemical and pharmacological properties. Key physicochemical properties (inferred from analogs like 5'-demethylpiritrexim) include a molecular weight of ~311.34 g/mol and a predicted density of 1.378 g/cm³ .
Properties
IUPAC Name |
2-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-4-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-8-10(5-9-6-11(23-2)3-4-12(9)22)7-19-15-13(8)14(17)20-16(18)21-15/h3-4,6-7,22H,5H2,1-2H3,(H4,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFRPMAJOWELER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152060 | |
| Record name | 2'-Demethylpiritrexim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118252-37-2 | |
| Record name | 2'-Demethylpiritrexim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118252372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Demethylpiritrexim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 2'-demethylpiritrexim and related antifolate agents:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Predicted Solubility | DHFR Inhibition (IC₅₀) |
|---|---|---|---|---|---|
| This compound | C₁₆H₁₇N₅O₂* | 311.34 | Demethylation at 2' position | Moderate (hydrophilic) | Not reported |
| Piritrexim | C₁₇H₁₉N₅O₂ | 325.37 | Methyl group at 2' position | Low (hydrophobic) | ~0.1 µM† |
| Methotrexate | C₂₀H₂₂N₈O₅ | 454.44 | Glutamate moiety, multiple methyl groups | Low | ~0.01 µM |
| 5'-Demethylpiritrexim | C₁₆H₁₇N₅O₂ | 311.34 | Demethylation at 5' position | High (hydrophilic) | Not reported |
*Inferred from 5'-demethylpiritrexim ; †Data from piritrexim studies .
Key Findings:
Structural Impact on Solubility : The absence of a methyl group at the 2' position likely enhances solubility compared to piritrexim, similar to the 5'-demethyl analog . This modification may improve bioavailability but reduce membrane permeability.
DHFR Inhibition Specificity : Piritrexim’s methyl group contributes to its hydrophobic interactions with DHFR’s active site. Demethylation may weaken binding affinity, though this requires experimental validation.
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